molecular formula C9H8Cl2 B1355450 3-(2,5-Dichlorophenyl)-1-propene CAS No. 93794-95-7

3-(2,5-Dichlorophenyl)-1-propene

Cat. No.: B1355450
CAS No.: 93794-95-7
M. Wt: 187.06 g/mol
InChI Key: LLNBHZNPNOVICV-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dichlorophenyl)-1-propene” is an organic compound that contains a propene group attached to a dichlorophenyl group. The dichlorophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with two chlorine atoms attached .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, isocyanates can be prepared from alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, dichlorophenyl isothiocyanate has been reported to have an enthalpy of vaporization at boiling point (536.82K) of 47.433kjoule/mol .

Scientific Research Applications

Crystal Structure and Surface Analysis

  • A study analyzed the crystal structure of a related compound, revealing the interactions between thiophene and benzene rings in adjacent molecules, forming zigzag sheets (Murthy et al., 2018).

Electrochemical Synthesis Applications

  • Electrochemical synthesis involving similar alkenes was explored, demonstrating the potential for chemical production through the electrochemical reductive coupling of alkenes and CO2 (Bringmann & Dinjus, 2001).

Molecular Structure and Interaction

  • Research on a chalcone compound with chlorophenyl substituents provided insights into molecular interactions and crystal packing stability, relevant to the study of similar chlorophenyl compounds (Jasinski et al., 2009).

Catalysis and Propene Production

  • Studies have shown the use of WO3 catalysts for propene production, exploring the mechanism of active site formation, which is relevant for the catalysis of similar compounds (Cheng & Lo, 2012).
  • Another study focused on optimizing the microenvironment within zeolite catalysts for improved propene synthesis, demonstrating the potential application of such compounds in light olefin production (Lin et al., 2021).

Crystal Structure and Hydrogen Bonding

  • The molecular structure and crystal packing of a related dichlorophenyl compound were analyzed, focusing on hydrogen bonding and intermolecular interactions (Jasinski et al., 2007).

Propene Selectivity in Catalysis

  • Research on boron nitride catalysts for propene production from propane provided insights into selective catalysis, which could be applicable for similar compounds (Grant et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(2,5-Dichlorophenyl)-1-propene”. For example, some compounds with a dichlorophenyl group have been studied for their antifungal activity .

Future Directions

The future directions for research on “3-(2,5-Dichlorophenyl)-1-propene” would depend on its specific properties and potential applications. For example, indole derivatives have been found to have diverse biological activities and have been suggested for further exploration for new therapeutic possibilities .

Properties

IUPAC Name

1,4-dichloro-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNBHZNPNOVICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555991
Record name 1,4-Dichloro-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93794-95-7
Record name 1,4-Dichloro-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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